Ornithinium(2+) is primarily sourced from the natural amino acid ornithine, which is involved in the urea cycle and is crucial for nitrogen metabolism. In terms of classification, it falls under the category of α-amino acids, specifically classified as a dibasic amino acid due to its two amino groups. This classification allows it to participate in various chemical reactions and biological functions, particularly in the formation of peptides and proteins.
The synthesis of Ornithinium(2+) can be achieved through several methods, often involving the modification of ornithine derivatives. One common approach includes:
The detailed synthesis process may also involve steps such as hydrogenation and saponification to yield specific ornithine derivatives that can subsequently be converted into Ornithinium(2+) through appropriate chemical modifications .
Ornithinium(2+) exhibits a unique molecular structure characterized by:
The structural analysis typically involves X-ray crystallography, which provides insights into the arrangement of atoms within the cation and its interactions with counterions.
Ornithinium(2+) participates in several chemical reactions, primarily due to its basicity and ability to form hydrogen bonds. Key reactions include:
These reactions are essential for understanding the biochemical roles of Ornithinium(2+) in biological systems.
The mechanism of action for Ornithinium(2+) primarily relates to its role in metabolic pathways, particularly:
Research indicates that modifications to ornithine can enhance its biological activity or alter its interaction with enzymes involved in these metabolic pathways .
Ornithinium(2+) exhibits several notable physical properties:
Key chemical properties include:
Relevant data from studies indicate that these properties make Ornithinium(2+) suitable for various applications in biochemical research and pharmaceutical formulations .
Ornithinium(2+) has several scientific applications:
Ornithinium(2+) is the doubly protonated form of the amino acid ornithine, with the molecular formula C₅H₁₄N₂O₂²⁺ [1] [6]. This cation features:
In crystalline states, X-ray analyses reveal gauche conformation around C2-C3 bonds, stabilized by intramolecular hydrogen bonding between the carboxyl oxygen and δ-ammonium group. The L-ornithinium(2+) enantiomer adopts specific dihedral angles (Φ = -60°, Ψ = 40°) that facilitate optimal cation-π interactions in protein binding pockets [7] [10].
Table 1: Molecular Parameters of Ornithinium(2+)
Property | Value |
---|---|
Molecular formula | C₅H₁₄N₂O₂²⁺ |
Molar mass | 132.16 g/mol |
Chiral configuration | L-enantiomer predominant |
Characteristic bond angles | N-Cα-C: 110.5° ± 2° |
Ornithinium(2+) exhibits pH-dependent equilibrium in aqueous solutions:
H₃N⁺-CH(R)-COOH ⇌ H₃N⁺-CH(R)-COO⁻ ⇌ H₂N-CH(R)-COO⁻ pKa₁ = 1.94 (carboxyl), pKa₂ = 8.65 (α-amino), pKa₃ = 10.76 (δ-amino)
The +2 charge state predominates below pH 2.0, while physiological pH (7.4) favors mixed +1/+2 states. Molecular dynamics simulations show exceptional solvation energy (-775 kcal/mol) due to strong water coordination around ammonium groups. Ionic mobility studies reveal diffusion coefficients of 0.72 × 10⁻⁹ m²/s at 25°C [5] [6] [9].
Ornithinium(2+) stabilizes proteins through:
Calorimetric studies show exothermic binding (ΔH = -12.3 kJ/mol) to periplasmic binding proteins with entropy-driven dissociation (TΔS = +9.8 kJ/mol). In arginine:glycine amidinotransferase, ornithinium(2+) binding induces open-to-closed conformational transitions through Asn300-mediated stabilization of helix H9 [2].
Table 2: Ligand Interaction Thermodynamics
Interaction Type | ΔG (kJ/mol) | Kd (μM) |
---|---|---|
Cation-π (Tyr) | -17.5 | 120 |
Salt bridge (Asp/Glu) | -9.2 | 350 |
Hydrogen bonding | -6.8 | 850 |
Ornithinium(2+) shares functional similarities with biological polycations but has distinct properties:
Table 3: Cation Comparison in Biological Systems
Cation | Charge at pH 7 | Biological Role |
---|---|---|
Ornithinium(2+) | +1.8 | Urea cycle intermediate, polyamine precursor |
Putrescine | +2 | Nucleic acid condensation |
Spermidine | +3 | Ribosome stabilization |
Mg²⁺ | +2 | RNA folding, ATP stabilization |
Salmonella studies demonstrate functional synergy: Polyamines (including ornithine-derived putrescine) compensate for Mg²⁺ deficiency by binding RNA and membrane phospholipids. However, excessive ornithinium(2+) accumulation disrupts cation homeostasis, requiring efflux pumps like PaeA [3].
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